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molecular formula C9H18O2 B8708048 6-Hydroxy-2,6-dimethylheptanal CAS No. 62439-42-3

6-Hydroxy-2,6-dimethylheptanal

Cat. No. B8708048
M. Wt: 158.24 g/mol
InChI Key: RZMKWPVZPKIDLU-UHFFFAOYSA-N
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Patent
US04242281

Procedure details

A process for preparing 6-hydroxy-2,6-dimethylheptanal defined by one of the structures: ##STR16## comprising the steps of (1) forming an emulsion of 2,6-dimethyl-5-heptenal with water using an emulsifying agent which is an alkali metal salt of a long chain fatty acid; (2) reacting sodium sulfite with the 2,6-dimethyl-5-heptenal in the presence of boric acid while it is in the emulsion whereby a sulfite-aldehyde addition salt of 2,6-dimethyl-5-heptenal is formed, the reaction taking place at a temperature of between 10° C. and 50° C., the mole ratio of sodium sulfite:2,6-dimethyl-5-heptenal varying between 1:1 up to 10:1; the concentration of sodium sulfite in the reaction mass being from 0.1 molar up to 3.0 molar and the concentration of 2,6-dimethyl-5-heptenal being from 0.5 molar up to 2.0 molar; and (3) hydrolyzing the resulting sulfite-aldehyde addition salt of 2,6-dimethyl-5-heptenal with hydrochloric acid using from 10% up to 50% hydrochloric acid, the mole ratio of HCl:sulfite addition salt of 2,6-dimethyl-6-hydroxy-heptanal being 0.5:1 up to 1.5:1 with the reaction temperature for the hydrolysis reaction varying from 0° C. up to 50° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]([CH3:11])([CH3:10])[CH2:3][CH2:4][CH2:5][CH:6]([CH3:9])[CH:7]=[O:8]>O>[CH3:9][CH:6]([CH2:5][CH2:4][CH:3]=[C:2]([CH3:11])[CH3:10])[CH:7]=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCCC(C=O)C)(C)C
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C=O)CCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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